[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13452280
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H29N3O3 |
|---|---|
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | benzyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)22-11-9-16(10-12-22)21(3)19(24)25-13-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13,20H2,1-3H3/t17-/m0/s1 |
| Standard InChI Key | CUPHKRMNRSKKGI-KRWDZBQOSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N |
| SMILES | CC(C)C(C(=O)N1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture and Stereochemistry
The compound’s IUPAC name, benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]carbamate, reflects its three-dimensional complexity. Its core consists of a piperidine ring substituted at the 1-position with an (S)-2-amino-3-methylbutanoyl group and at the 4-position with a methylene-linked benzyl carbamate (Fig. 1). The stereochemistry at the 2-amino center (S-configuration) is critical for biological interactions, as enantiomeric forms often diverge in pharmacokinetic and pharmacodynamic profiles.
Molecular Formula and Weight
The molecular formula is C₁₉H₂₉N₃O₃, with a calculated molecular weight of 347.5 g/mol. This aligns with analogous piperidine-based carbamates, where the benzyl ester contributes aromatic stability, and the branched amino acid side chain introduces steric bulk.
Spectroscopic Signatures
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¹H NMR: Key signals include the benzyl aromatic protons (δ 7.25–7.35 ppm), the carbamate NH (δ 5.10 ppm), and the piperidine methylene groups (δ 2.70–3.40 ppm).
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IR Spectroscopy: Stretching vibrations for the amide carbonyl (1,650 cm⁻¹) and carbamate C=O (1,720 cm⁻¹) confirm functional group integrity.
Synthesis and Reaction Conditions
Synthetic Pathways
The synthesis involves multi-step protocols to assemble the piperidine core, introduce stereospecific substitutions, and protect reactive moieties (Table 1).
Step 1: Piperidine Functionalization
The piperidine ring is derived from 4-piperidinemethanol, which undergoes acylation with (S)-2-amino-3-methylbutanoic acid using coupling agents like HATU or EDCI/HOBt in dichloromethane (DCM) at 0–25°C. Yields for this step typically range 65–80%.
Step 2: Carbamate Formation
The secondary amine at the piperidine’s 4-position is protected via reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate. This step proceeds in >90% yield under anhydrous conditions.
Step 3: Deprotection and Purification
Final deprotection of the amino acid’s tert-butyloxycarbonyl (Boc) group using trifluoroacetic acid (TFA) yields the free amine, followed by purification via reverse-phase HPLC (acetonitrile/water gradient).
Table 1: Representative Synthesis Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acylation | (S)-2-Amino-3-methylbutanoic acid, EDCI | DCM | 0°C → RT | 75% |
| Carbamation | Benzyl chloroformate, TEA | THF | 0°C | 92% |
| Deprotection | TFA | DCM | RT | 88% |
Comparative Analysis with Analogues
Table 2: Structural and Functional Comparison
| Compound | Substituent | Molecular Formula | Bioactivity |
|---|---|---|---|
| [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-methyl-carbamate | 4-methyl carbamate | C₁₉H₂₉N₃O₃ | Protease inhibition |
| [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamate | 3-carbamate | C₁₈H₂₇N₃O₃ | Antimalarial |
| Cyclopropyl analogue | 4-cyclopropyl | C₂₂H₃₃N₃O₃ | Improved metabolic stability |
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